molecular formula C9H21N3 B126105 2-[6-(2-Aminoethyl)piperidin-2-yl]ethanamine CAS No. 143999-55-7

2-[6-(2-Aminoethyl)piperidin-2-yl]ethanamine

Cat. No.: B126105
CAS No.: 143999-55-7
M. Wt: 171.28 g/mol
InChI Key: ZOULUQNTQXNCKL-UHFFFAOYSA-N
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Description

2-[6-(2-Aminoethyl)piperidin-2-yl]ethanamine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(2-Aminoethyl)piperidin-2-yl]ethanamine typically involves the reaction of piperidine derivatives with ethylenediamine. One common method includes the reductive amination of piperidine with ethylenediamine using reducing agents such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the desired product formation.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) are often used to facilitate the hydrogenation steps in the synthesis . The use of automated systems allows for precise control over reaction conditions, leading to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-[6-(2-Aminoethyl)piperidin-2-yl]ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

2-[6-(2-Aminoethyl)piperidin-2-yl]ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[6-(2-Aminoethyl)piperidin-2-yl]ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors in the brain, affecting signal transduction and neuronal activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Aminoethyl)pyridine
  • 2-(2-Pyridyl)ethylamine
  • 1-(2-Aminoethyl)piperidine

Uniqueness

2-[6-(2-Aminoethyl)piperidin-2-yl]ethanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable for specific applications in medicinal chemistry and drug development .

Properties

CAS No.

143999-55-7

Molecular Formula

C9H21N3

Molecular Weight

171.28 g/mol

IUPAC Name

2-[6-(2-aminoethyl)piperidin-2-yl]ethanamine

InChI

InChI=1S/C9H21N3/c10-6-4-8-2-1-3-9(12-8)5-7-11/h8-9,12H,1-7,10-11H2

InChI Key

ZOULUQNTQXNCKL-UHFFFAOYSA-N

SMILES

C1CC(NC(C1)CCN)CCN

Canonical SMILES

C1CC(NC(C1)CCN)CCN

Synonyms

1,5-(diethylamino)piperidine
1,5-DEAP

Origin of Product

United States

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